3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid
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Overview
Description
3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group and a propan-2-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 3-methyl-4-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid
- 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-[3-methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to the presence of the methyl and propan-2-yloxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds .
Biological Activity
3-(3-Methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid, also known as 3-[3-Methyl-4-(propan-2-yloxy)phenyl]prop-2-enoic acid , is an organic compound with significant potential in various biological applications. Its unique structure, characterized by a phenolic backbone and specific substituents, positions it as a candidate for therapeutic exploration, particularly in modulating enzyme activities and influencing biochemical pathways.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C13H16O3
- Molecular Weight : 220.26 g/mol
- Functional Groups : It features a prop-2-enoic acid moiety with a 3-methyl and propan-2-yloxy substitution on the phenyl ring, which enhances its lipophilicity and membrane permeability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is believed to modulate:
- Enzyme Activity : By binding to specific enzymes, it can alter metabolic pathways.
- Signal Transduction : It may influence signaling pathways that regulate gene expression and cellular responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have explored its derivatives for potential antimicrobial properties. For instance, some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that could be harnessed in developing new antibiotics.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby providing a therapeutic avenue for inflammatory diseases.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which may be beneficial in treating metabolic disorders.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared to other phenylpropanoic acid derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(3-Propan-2-yloxyphenyl)prop-2-enoic acid | C12H14O3 | Lacks methyl substitution on the aromatic ring. |
3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid | C12H14O3 | Different substitution pattern on the phenyl group. |
3-(3-Ethenyl-4-propan-2-yloxyphenyl)prop-2-enoic acid | C14H16O | Contains an ethenyl group instead of methyl. |
The presence of the propan-2-yloxy group enhances the lipophilicity and may improve bioavailability compared to other derivatives.
Properties
IUPAC Name |
3-(3-methyl-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(2)16-12-6-4-11(8-10(12)3)5-7-13(14)15/h4-9H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKRLJBINSMVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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